molecular formula C10H15BrCl2N2 B6192926 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 2648945-61-1

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No.: B6192926
CAS No.: 2648945-61-1
M. Wt: 314
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Description

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves several steps. One common method includes the reaction of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or ethanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Researchers study its effects on various biological systems to understand its pharmacological properties.

    Medicine: It is investigated for potential therapeutic uses, including its anxiolytic and sedative effects.

    Industry: The compound may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and decreased neuronal excitability.

Comparison with Similar Compounds

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share similar core structures and pharmacological effects, this compound is unique due to the presence of the bromine atom and its specific substitution pattern. This uniqueness may result in different pharmacokinetic properties and therapeutic applications.

Similar compounds include:

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

These compounds are widely used in clinical practice for their anxiolytic, sedative, and muscle relaxant properties.

Properties

CAS No.

2648945-61-1

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314

Purity

95

Origin of Product

United States

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